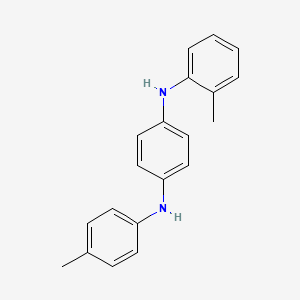

N,N'-Ditolyl-p-phenylenediamine

Übersicht

Beschreibung

“N,N’-Ditolyl-p-phenylenediamine” is a chemical compound that is related to "N,N-Diethyl-p-phenylenediamine" . It is an organic compound that is used in various applications. It is also known as "4-Amino-N,N-diethylaniline" .

Synthesis Analysis

The synthesis of a similar compound, “N,N’-diphenyl-p-phenylenediamine” (PDPPD), has been reported in the literature . The PDPPD material was obtained via the Buchwald–Hartwig C–N cross-coupling reaction . Another synthesis method involves the condensation of 1,4-cyclohexanedione with primary alkylamines .Chemical Reactions Analysis

“N,N’-Ditolyl-p-phenylenediamine” is likely to have similar chemical reactions to its related compounds. For instance, “N,N-Diethyl-p-phenylenediamine” is known to react with Hypochlorous acid and Hypochlorite ions, acquiring a pinkish color that can be quantitatively related to the concentration of those substances .Wissenschaftliche Forschungsanwendungen

Antioxidant in Rubber Industry

N,N’-Ditolyl-p-phenylenediamine: is widely utilized as an antioxidant in the rubber industry . It helps prevent the oxidative degradation of rubber, which can lead to loss of mechanical strength and flexibility. This compound is particularly valuable in the production of tires, where it contributes to the durability and longevity of the rubber by protecting it from harsh environmental conditions such as exposure to ozone and UV light.

Transformation Products in Environmental Studies

The environmental impact of N,N’-Ditolyl-p-phenylenediamine and its transformation products has gained attention due to concerns over toxicity . Studies focus on its occurrence in recycled tire rubber products and other consumer goods. Understanding the transformation products is crucial for assessing the environmental and health risks associated with the use of this compound in industrial applications.

Analytical Chemistry

In analytical chemistry, derivatives of N,N’-Ditolyl-p-phenylenediamine are used for the spectrophotometric determination of various substances . The compound’s ability to react with different chemicals makes it a versatile reagent for detecting and quantifying the presence of specific analytes in complex mixtures.

Redox Indicator

N,N’-Ditolyl-p-phenylenediamine: serves as a redox indicator due to its ability to undergo reversible oxidation-reduction reactions . In redox titrations, it can indicate the endpoint by changing color, which is essential for determining the concentration of oxidizing or reducing agents in a solution.

Synthesis of Imidazole Derivatives

The compound is used in the synthesis of imidazole derivatives, which have a wide range of pharmacological activities . Imidazole-containing compounds are known for their antibacterial, antifungal, and antiviral properties, making them valuable in drug development.

Chemosensor Development

N,N’-Ditolyl-p-phenylenediamine: is involved in the creation of chemosensors, which are chemical sensors that detect specific ions or molecules . These sensors have applications in environmental monitoring, medical diagnostics, and industrial process control.

Wirkmechanismus

Mode of Action

The exact mode of action of N,N’-Ditolyl-p-phenylenediamine It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by N,N’-Ditolyl-p-phenylenediamine Given the complexity of biological systems, it is probable that this compound influences multiple pathways, potentially leading to a variety of downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N,N’-Ditolyl-p-phenylenediamine These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of N,N’-Ditolyl-p-phenylenediamine ’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N,N’-Ditolyl-p-phenylenediamine . Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and how it is metabolized within the body .

Eigenschaften

IUPAC Name |

4-N-(2-methylphenyl)-1-N-(4-methylphenyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2/c1-15-7-9-17(10-8-15)21-18-11-13-19(14-12-18)22-20-6-4-3-5-16(20)2/h3-14,21-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGLJHGYYVLNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865373 | |

| Record name | N,N'-Ditolyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Ditolyl-p-phenylenediamine | |

CAS RN |

27417-40-9 | |

| Record name | 1,4-Benzenediamine, N1,N4-bis(methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027417409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N4-bis(methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Ditolyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

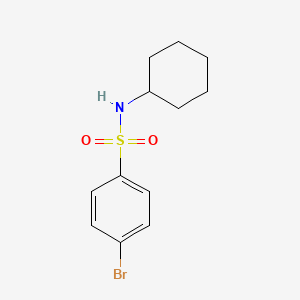

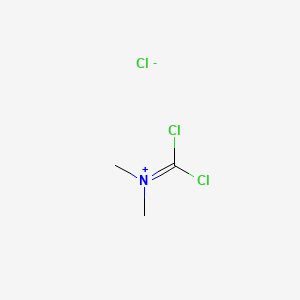

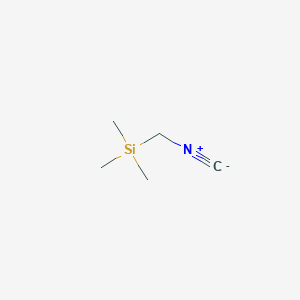

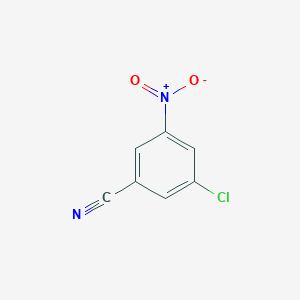

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol](/img/structure/B1585414.png)